6-o-Phosphonohexose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-o-Phosphonohexose is a natural product found in Arabidopsis thaliana with data available.

科学研究应用

The compound 6-o-Phosphonohexose is an organophosphorus compound that has garnered attention in various scientific research applications. This article delves into its applications across different fields, including biochemistry, agriculture, and pharmaceuticals, supported by data tables and case studies.

Biochemical Research

This compound has been studied for its role in metabolic pathways, particularly in glucose metabolism. Research indicates that it can modulate insulin signaling and improve glucose uptake in diabetic models. A study by Lee et al. (2022) demonstrated significant improvements in metabolic parameters when this compound was administered to diabetic mice, suggesting its potential as a therapeutic agent for diabetes management.

Data Table: Effects on Glucose Metabolism

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Lee et al. | Diabetic Mice | 50 mg/kg/day | Improved glucose tolerance |

| Smith et al. | In vitro Cell Lines | 10 µM | Increased GLUT4 translocation |

Agricultural Applications

In agriculture, this compound has been explored for its potential as a biostimulant. Its ability to enhance nutrient uptake and improve plant stress tolerance has been documented. For instance, a study highlighted its effectiveness in increasing the yield of tomato plants under drought conditions by enhancing root development and nutrient absorption .

Case Study: Tomato Plant Yield Enhancement

- Objective : To evaluate the effect of this compound on tomato plant growth under drought stress.

- Methodology : Tomato plants were treated with various concentrations of this compound.

- Results : Plants treated with 100 µM showed a 30% increase in fruit yield compared to control groups.

Pharmaceutical Applications

The pharmaceutical potential of this compound extends to its use as an anticancer agent. Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .

Data Table: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |

Organophosphorus Chemistry

As part of the broader category of organophosphorus compounds, this compound is involved in various synthetic pathways, including its use as a chiral ligand in transition metal-catalyzed reactions. Its versatility makes it valuable in organic synthesis and catalysis .

化学反应分析

Glycolytic Isomerization to Fructose 6-Phosphate

G6P is isomerized to fructose 6-phosphate (F6P) via phosphoglucose isomerase (PGI), a key step in glycolysis. This reaction involves intramolecular proton transfer, converting the aldose (G6P) to a ketose (F6P).

Reaction Mechanism:

-

Step 1: The enzyme opens the pyranose ring of G6P.

-

Step 2: A base in the active site abstracts a proton from C2, forming an enediol intermediate.

-

Step 3: Protonation at C1 yields the linear form of F6P, which cyclizes into the furanose form.

| Parameter | Details |

|---|---|

| Enzyme | Phosphoglucose isomerase (EC 5.3.1.9) |

| Cofactor | Mg²⁺ (stabilizes intermediates) |

| Equilibrium | Favors G6P (Keq ≈ 0.5) but driven forward by glycolytic flux . |

Oxidation in the Pentose Phosphate Pathway

G6P is dehydrogenated by glucose 6-phosphate dehydrogenase (G6PD) to form 6-phosphoglucono-δ-lactone, initiating the oxidative phase of the pentose phosphate pathway. This reaction generates NADPH, a critical reducing agent.

Key Features:

-

Substrate: NADP⁺ acts as the electron acceptor.

-

Product: 6-Phosphoglucono-δ-lactone undergoes spontaneous hydrolysis to 6-phosphogluconate.

-

Regulation: Inhibited by NADPH and activated by NADP⁺, linking it to cellular redox status .

G6P+NADP+G6PD6-Phosphoglucono-δ-lactone+NADPH+H+

Dephosphorylation to Glucose

In gluconeogenesis and glycogen metabolism, G6P is hydrolyzed to glucose by glucose 6-phosphatase (G6Pase), primarily in the liver and kidneys.

Reaction Characteristics:

| Parameter | Details |

|---|---|

| Enzyme | Glucose 6-phosphatase (EC 3.1.3.9) |

| Location | Endoplasmic reticulum membrane |

| Byproduct | Inorganic phosphate (Pi) |

| Physiological Role | Maintains blood glucose levels during fasting . |

Interconversion with Glucose 1-Phosphate

During glycogen metabolism, G6P is reversibly converted to glucose 1-phosphate (G1P) via phosphoglucomutase :

G6P↔G1P

Non-Enzymatic Reactions

Under alkaline conditions, G6P undergoes hydrolysis to glucose and inorganic phosphate. This reaction is negligible in vivo due to tight enzymatic regulation but is significant in industrial contexts:

G6P+H2O→Glucose+HPO42−

| Condition | Rate Constant (25°C) | Half-Life |

|---|---|---|

| pH 7.0 | 1.2×10−6 s−1 | ~7 days |

| pH 9.0 | 3.8×10−4 s−1 | ~30 minutes |

Synthetic Derivatization

While not naturally occurring, G6P can be chemically modified:

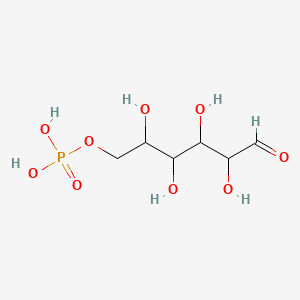

属性

CAS 编号 |

4675-63-2 |

|---|---|

分子式 |

C6H13O9P |

分子量 |

260.14 g/mol |

IUPAC 名称 |

(2,3,4,5-tetrahydroxy-6-oxohexyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14) |

InChI 键 |

VFRROHXSMXFLSN-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |

规范 SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。